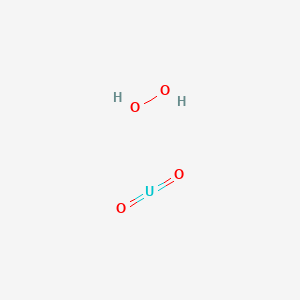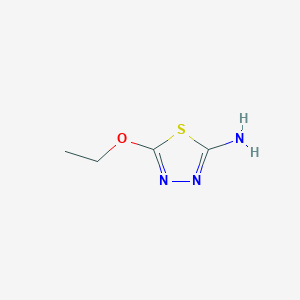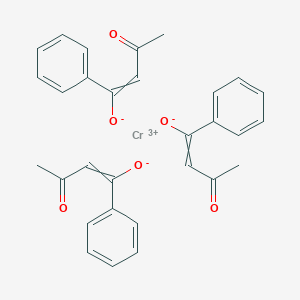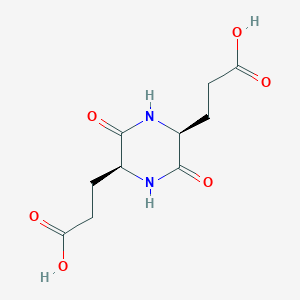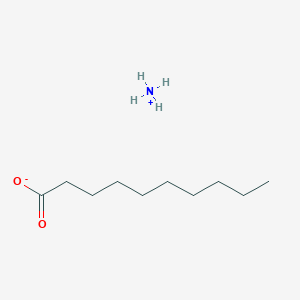![molecular formula C9H22OSi B103494 Trimethyl[(1-methylpentyl)oxy]silane CAS No. 17888-63-0](/img/structure/B103494.png)
Trimethyl[(1-methylpentyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1-methylpentyl)oxy]silane, also known as TMMP, is a silane coupling agent that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 192-194°C. TMMP is commonly used as a surface modifier and adhesion promoter in various applications, such as coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane involves the formation of a chemical bond between the silane group (-Si-) and the surface of the substrate. This bond can be either covalent or hydrogen bonding, depending on the nature of the substrate and the functional groups on the silane molecule. The silane group can also react with other functional groups, such as carboxylic acid, amino, or epoxy, to form a more complex structure.
Efectos Bioquímicos Y Fisiológicos
Trimethyl[(1-methylpentyl)oxy]silane is not intended for use in biochemical and physiological applications. Therefore, there is limited information available on its effects on living organisms. However, it is known that Trimethyl[(1-methylpentyl)oxy]silane can be toxic if ingested or inhaled, and can cause skin and eye irritation if in contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl[(1-methylpentyl)oxy]silane has several advantages for lab experiments, such as:
- It is easy to handle and store, and has a long shelf life.
- It is compatible with a wide range of solvents and substrates.
- It can improve the adhesion and durability of the materials, which can enhance the accuracy and reproducibility of the experiments.
However, there are also some limitations of using Trimethyl[(1-methylpentyl)oxy]silane in lab experiments, such as:
- It can be expensive and difficult to synthesize in large quantities.
- It can be toxic and hazardous to handle, which requires proper safety precautions and disposal methods.
- Its effectiveness can depend on the nature of the substrate and the conditions of the experiment, which can affect the reliability and validity of the results.
Direcciones Futuras
There are several future directions for the research and development of Trimethyl[(1-methylpentyl)oxy]silane, such as:
- Improving the synthesis method to increase the yield and purity of the product.
- Exploring new applications of Trimethyl[(1-methylpentyl)oxy]silane in different fields, such as medicine, energy, and electronics.
- Investigating the mechanism of action of Trimethyl[(1-methylpentyl)oxy]silane at the molecular level, using advanced techniques such as spectroscopy and microscopy.
- Developing new silane coupling agents with improved properties, such as biocompatibility, conductivity, and self-healing.
Métodos De Síntesis
The synthesis of Trimethyl[(1-methylpentyl)oxy]silane involves the reaction of 1-methylpentanol with trimethylchlorosilane in the presence of a catalyst, such as triethylamine or pyridine. The reaction occurs at room temperature and produces Trimethyl[(1-methylpentyl)oxy]silane as the main product. The purity of the product can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Trimethyl[(1-methylpentyl)oxy]silane has a wide range of applications in scientific research. It is commonly used as a surface modifier and adhesion promoter in materials science, such as coatings, adhesives, and composites. Trimethyl[(1-methylpentyl)oxy]silane can improve the adhesion between different materials, such as metals, polymers, and ceramics, by forming a chemical bond at the interface. This can enhance the mechanical properties, durability, and corrosion resistance of the materials.
Propiedades
Número CAS |
17888-63-0 |
|---|---|
Nombre del producto |
Trimethyl[(1-methylpentyl)oxy]silane |
Fórmula molecular |
C9H22OSi |
Peso molecular |
174.36 g/mol |
Nombre IUPAC |
hexan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-8-9(2)10-11(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
PXNYJNUWOLDIPO-UHFFFAOYSA-N |
SMILES |
CCCCC(C)O[Si](C)(C)C |
SMILES canónico |
CCCCC(C)O[Si](C)(C)C |
Sinónimos |
Trimethyl[(1-methylpentyl)oxy]silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



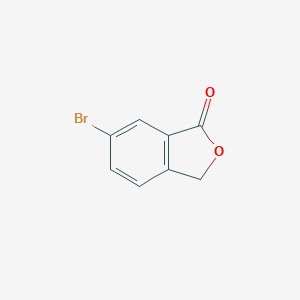
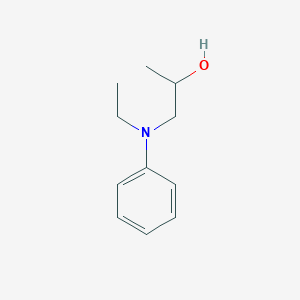
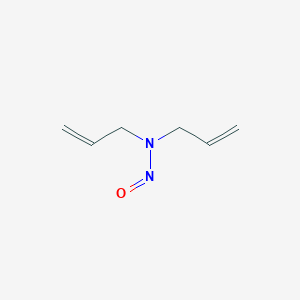
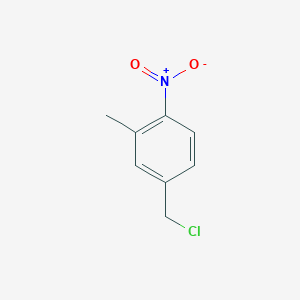
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)

